Increased Lipophilicity (LogP) of 5-Ethylbenzofuran-6-ol vs. Benzofuran-6-ol
The presence of the 5-ethyl group on 5-Ethylbenzofuran-6-ol significantly increases its lipophilicity compared to the unsubstituted benzofuran-6-ol core. This is a critical determinant of a compound's ability to cross biological membranes and interact with hydrophobic targets .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.92 |
| Comparator Or Baseline | Benzofuran-6-ol (LogP ≈ 1.93) |
| Quantified Difference | Δ LogP ≈ 0.99 (approx. 10x increase in lipophilicity) |
| Conditions | Calculated property based on molecular structure |
Why This Matters
This quantifiable difference in LogP demonstrates that 5-Ethylbenzofuran-6-ol will have a distinct pharmacokinetic profile, particularly in membrane permeability and distribution, making it a non-interchangeable candidate for cell-based assays.
